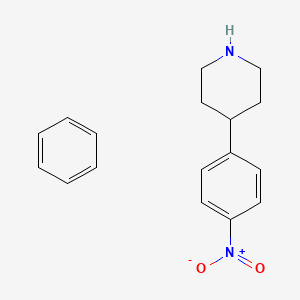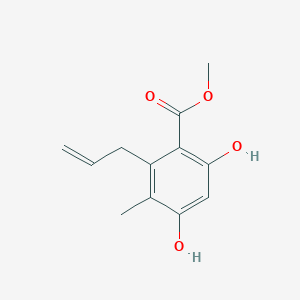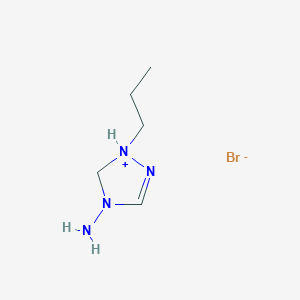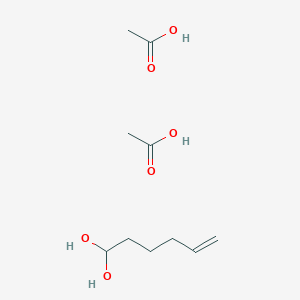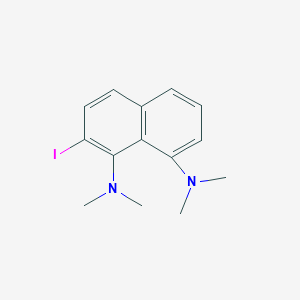![molecular formula C12H14F3NO B12537968 3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one CAS No. 653573-35-4](/img/structure/B12537968.png)
3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one is an organic compound that belongs to the class of ketones It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanone moiety with a dimethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzaldehyde and dimethylamine.
Condensation Reaction: The aldehyde group of 2-(trifluoromethyl)benzaldehyde undergoes a condensation reaction with dimethylamine in the presence of a suitable catalyst, such as an acid or base, to form an intermediate imine.
Reduction: The imine intermediate is then reduced to form the final ketone product, this compound. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can further modify the ketone group to form alcohols or other reduced products.
Substitution: The trifluoromethyl group and the dimethylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activity and potential use in pharmaceuticals.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, while the dimethylamino group may interact with biological receptors or enzymes. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
3-(Dimethylamino)-1-phenylpropan-1-one: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
3-(Dimethylamino)-1-[2-(chloromethyl)phenyl]propan-1-one: Contains a chloromethyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 3-(Dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.
Propiedades
Número CAS |
653573-35-4 |
|---|---|
Fórmula molecular |
C12H14F3NO |
Peso molecular |
245.24 g/mol |
Nombre IUPAC |
3-(dimethylamino)-1-[2-(trifluoromethyl)phenyl]propan-1-one |
InChI |
InChI=1S/C12H14F3NO/c1-16(2)8-7-11(17)9-5-3-4-6-10(9)12(13,14)15/h3-6H,7-8H2,1-2H3 |
Clave InChI |
UMFKUPSJKHHHGM-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)C1=CC=CC=C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



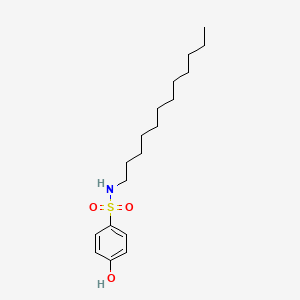
![4-[4-(4-Chlorophenoxy)piperidin-1-yl]phenol](/img/structure/B12537892.png)
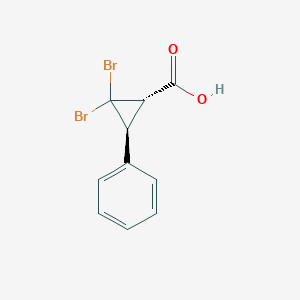
![Trimethyl[3-methyl-1-(4-methylphenyl)but-3-en-1-yl]silane](/img/structure/B12537905.png)
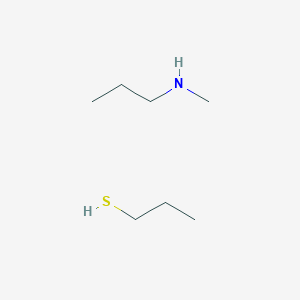

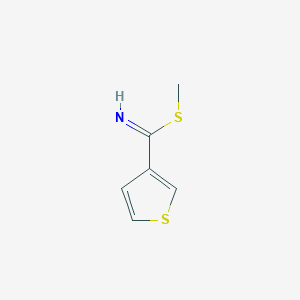
![3-[(1R)-1-(methoxymethoxy)-3-phenylpropyl]cyclohex-2-en-1-one](/img/structure/B12537932.png)
